(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: The product from step 1 and o-tolyl chloride.
Reaction: The intermediate is then reacted with o-tolyl chloride in the presence of a base such as sodium hydride.
Condition: This reaction is conducted at room temperature for several hours.
Step 3: Formation of Methanethione Group
Starting Materials: The product from step 2 and carbon disulfide.
Reaction: The intermediate is treated with carbon disulfide in the presence of a reducing agent like lithium aluminum hydride (LiAlH4).
Condition: The reaction mixture is stirred at low temperature, typically around -10 to 0°C.
Industrial Production Methods
The industrial production of (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione involves large-scale application of the above synthetic routes, with optimization for higher yields and purity. Continuous flow reactors and automated synthesizers are often employed to ensure consistent quality and efficiency in production.
科学的研究の応用
(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione finds applications in a wide range of scientific research fields:
Chemistry
Used as a reagent in organic synthesis to create novel piperazine derivatives.
Serves as an intermediate in the synthesis of more complex molecules.
Biology
Studied for its potential as a bioactive compound with various pharmacological effects.
Investigated in cell culture experiments to understand its interaction with biological macromolecules.
Medicine
Potential therapeutic agent due to its structural similarity to known drugs.
Explored for its efficacy in treating certain neurological and psychological conditions.
Industry
Utilized in the development of new materials and chemical compounds.
Acts as a precursor in the manufacturing of pharmaceuticals.
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
The compound binds to the hinge region of the ATP binding site of EGFR kinase . This binding inhibits the kinase activity of EGFR, leading to a decrease in the downstream signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
The inhibition of EGFR kinase affects several downstream signaling pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR kinase, the compound can disrupt these pathways and inhibit the growth and proliferation of cells .
Pharmacokinetics
The compound’s structure suggests it may have good lipophilicity, which could potentially enhance its absorption and distribution within the body .
Result of Action
The compound has demonstrated potent antiproliferative results against the A549 cancer cell line , with an IC50 value of 5.6 µM . This suggests that the compound could potentially be effective in inhibiting the growth of cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action by interacting with the compound or its target .
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of Benzyloxyphenylpiperazine
Starting Materials: 4-(Benzyloxy)aniline and 1-boc-piperazine.
Reaction: The benzyloxyaniline is first reacted with 1-boc-piperazine in the presence of a coupling agent such as EDCI (N-Ethyl-N'-dimethylaminopropyl carbodiimide) and a base like triethylamine.
Condition: The reaction is carried out in an inert atmosphere, typically nitrogen, and at a temperature range of 0-5°C.
化学反応の分析
Types of Reactions
Oxidation Reactions
This compound can undergo oxidation reactions typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Products: These reactions may yield various oxidation products depending on the reaction conditions.
Reduction Reactions
Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Products: This typically results in the formation of reduced piperazine derivatives.
Substitution Reactions
Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring or the benzyloxy group.
Products: Substituted derivatives of the original compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Common solvents include methanol, dichloromethane, and tetrahydrofuran (THF).
類似化合物との比較
Several compounds share structural similarities with (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione:
(4-(Phenyl)piperazin-1-yl)methanone
Similarity: Both compounds feature a piperazine core.
Uniqueness: The absence of benzyloxy and o-tolyl groups in this compound.
(4-(Benzyloxy)phenyl)(4-ethylpiperazin-1-yl)methanethione
Similarity: Both possess a benzyloxyphenyl and piperazine ring.
Uniqueness: Substitution with an ethyl group instead of an o-tolyl group.
(4-(o-tolyl)piperazin-1-yl)methanethione
Similarity: Contains the o-tolyl and piperazine elements.
Uniqueness: Lacks the benzyloxyphenyl group, affecting its biological activity.
特性
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c1-20-7-5-6-10-24(20)26-15-17-27(18-16-26)25(29)22-11-13-23(14-12-22)28-19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWZTHQBMSWKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。